3-(Boc-amino)propyl bromide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

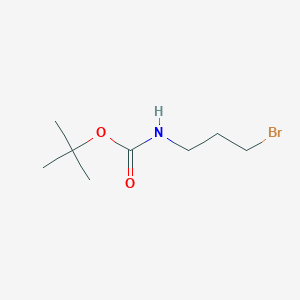

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-(3-bromopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKGWQZQCNXXLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403511 | |

| Record name | 3-(Boc-amino)propyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83948-53-2 | |

| Record name | 3-(Boc-amino)propyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tert-Butoxycarbonylamino)propyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Boc-amino)propyl bromide (CAS 83948-53-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Boc-amino)propyl bromide, with CAS Registry Number 83948-53-2, is a bifunctional synthetic building block of significant interest in medicinal chemistry and organic synthesis.[1] Structurally, it features a propyl chain functionalized with a terminal bromide and a tert-butoxycarbonyl (Boc) protected amine. This arrangement makes it an invaluable reagent, acting as a versatile three-carbon linker. The Boc group provides stability under a wide range of nucleophilic and basic conditions, allowing for selective reaction at the electrophilic carbon bearing the bromide.[2] The bromide itself is an excellent leaving group, facilitating efficient nucleophilic substitution reactions.

This combination of a stable protecting group and a reactive alkyl halide terminus allows for the controlled introduction of a protected aminopropyl moiety into a wide variety of molecules. Consequently, it is extensively used in the synthesis of peptide derivatives, as an alkylating reagent for developing novel bioactive molecules, and in the construction of complex molecular architectures for drug discovery, particularly in the fields of oncology and infectious diseases.[1][3]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties

| Property | Value | References |

| CAS Number | 83948-53-2 | [1] |

| Molecular Formula | C₈H₁₆BrNO₂ | [1] |

| Molecular Weight | 238.12 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder or low melting solid. | [1][4] |

| Melting Point | 37-39 °C | [4] |

| Purity | ≥96.0% (GC) | [4] |

| Storage Temperature | 2-8°C, keep dry and under inert gas. | [4][5] |

| Synonyms | tert-Butyl N-(3-bromopropyl)carbamate, (3-Bromopropyl)-carbamic acid tert-butyl ester, N-Boc-3-bromopropylamine. | [1] |

| InChI Key | IOKGWQZQCNXXLD-UHFFFAOYSA-N | [4] |

| SMILES | BrCCCNC(OC(C)(C)C)=O | [4] |

Table 2: Spectroscopic Data

| Spectrum Type | Data Description | References |

| ¹H-NMR | (400 MHz, CDCl₃) δ ppm: 4.65 (bs, 1H, NH ), 3.44 (t, J = 6.5 Hz, 2H, CH₂Br ), 3.25 (q, J = 6.7 Hz, 2H, NH CH₂), 2.05 (quint, J = 6.5 Hz, 2H, CH₂CH₂ CH₂), 1.44 (s, 9H, C(CH₃ )₃). | [6] |

| ¹³C-NMR | (100 MHz, CDCl₃) δ ppm: 156.1 (C=O), 79.6 (C (CH₃)₃), 39.1 (NHC H₂), 32.8 (C H₂CH₂Br), 30.9 (C H₂Br), 28.5 (C(C H₃)₃). | [6] |

| Infrared (IR) | Characteristic peaks expected: ~3350 cm⁻¹ (N-H stretch), ~1690 cm⁻¹ (C=O stretch, carbamate), ~1520 cm⁻¹ (N-H bend). | [3] |

| Mass Spec (MS) | Data not publicly available. Expected [M+H]⁺: ~238.04 / 240.04 (due to Br isotopes). |

Synthesis and Core Reactivity

The primary utility of this compound stems from its straightforward synthesis and predictable reactivity in alkylation reactions.

Synthetic Pathway

The most common synthesis involves the protection of the primary amine of 3-bromopropylamine hydrobromide using di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base, such as triethylamine (TEA), to neutralize the hydrobromide salt.

References

An In-depth Technical Guide to the Synthesis of N-Boc-3-bromopropylamine

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the synthesis of tert-butyl (3-bromopropyl)carbamate, commonly known as N-Boc-3-bromopropylamine. This bifunctional molecule is a crucial building block in organic synthesis and medicinal chemistry. Its structure, which includes a tert-butoxycarbonyl (Boc) protected amine and a reactive primary alkyl bromide, makes it an ideal reagent for the controlled, stepwise introduction of a three-carbon aminopropyl linker into more complex molecules.[1][2]

Physicochemical Data

A successful synthesis begins with a thorough understanding of the properties of the reactants, reagents, and the final product. The following table summarizes key quantitative data for the synthesis of N-Boc-3-bromopropylamine.

| Compound | 3-Bromopropylamine Hydrobromide | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc-3-bromopropylamine |

| Role | Starting Material | Protecting Group Reagent | Final Product |

| CAS Number | 5003-71-4[3][4] | 24424-99-5[5][6] | 83948-53-2[2] |

| Molecular Formula | C₃H₉Br₂N[3] | C₁₀H₁₈O₅[5][6] | C₈H₁₆BrNO₂[2] |

| Molecular Weight | 218.92 g/mol [3] | 218.25 g/mol [5] | 238.12 g/mol [2] |

| Appearance | Crystalline powder[3] | Colorless solid or liquid[5][6] | Solid[2] |

| Melting Point | 171-172 °C[7] | 22-24 °C[5][6] | 37-39 °C[2] |

| Boiling Point | Not applicable | 56-57 °C @ 0.5 mmHg[6] | Not available |

| Density | Not available | 0.95 g/cm³[5][6] | Not available |

| Solubility | Soluble in water | Insoluble in water; soluble in most organic solvents[5][6] | Soluble in organic solvents |

Synthesis Pathway and Mechanism

The synthesis of N-Boc-3-bromopropylamine is a standard N-protection reaction. It involves the reaction of 3-bromopropylamine hydrobromide with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The base, typically triethylamine, serves to neutralize the hydrobromide salt, liberating the free primary amine which then acts as a nucleophile.[1][8] The amine attacks one of the carbonyl carbons of the Boc anhydride, leading to the formation of the N-Boc protected product and the release of tert-butanol and carbon dioxide as byproducts.[5][6]

Caption: Reaction scheme for the synthesis of N-Boc-3-bromopropylamine.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of N-Boc-3-bromopropylamine, adapted from established methods for N-Boc protection.[1][9]

Materials:

-

3-bromopropylamine hydrobromide (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)[1]

-

Triethylamine (Et₃N) (1.1 - 2.0 eq)[1]

-

Dichloromethane (CH₂Cl₂) (sufficient to dissolve starting material)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

Reaction Setup:

-

Base Addition:

-

Slowly add triethylamine (1.1 eq) to the reaction mixture dropwise while maintaining the temperature at 0 °C.[1]

-

-

Reaction:

-

After the addition of the base, remove the ice bath and allow the mixture to warm to room temperature.

-

Stir the reaction mixture overnight at room temperature.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up:

-

Quench the reaction by adding water to the flask.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.[9]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[9][10]

-

-

Purification:

-

Purify the resulting crude oil or solid by column chromatography on silica gel.[10]

-

Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-Boc-3-bromopropylamine.

-

Experimental Workflow

The overall process from reaction setup to final product isolation can be visualized as a sequential workflow. This ensures reproducibility and highlights critical stages of the synthesis.

Caption: General experimental workflow for the synthesis of N-Boc-3-bromopropylamine.

Conclusion

The synthesis of N-Boc-3-bromopropylamine is a robust and straightforward procedure that utilizes the widely adopted Boc protection strategy for amines.[5][8] The protocol detailed in this guide provides a reliable method for producing this versatile bifunctional linker, which is essential for the development of novel therapeutics and chemical probes. By carefully controlling the stoichiometry and reaction conditions, researchers can achieve high yields of the desired product, ready for subsequent synthetic transformations.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-(Boc-amino)propyl bromide = 96.0 GC 83948-53-2 [sigmaaldrich.com]

- 3. 3-Bromopropylamine hydrobromide | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5003-71-4 CAS MSDS (3-Bromopropylamine hydrobromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Di-tert-butyl_dicarbonate [chemeurope.com]

- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. benchchem.com [benchchem.com]

3-(Boc-amino)propyl bromide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(Boc-amino)propyl bromide, a key reagent in organic synthesis, particularly for the introduction of a protected aminopropyl functional group. Its bifunctional nature, possessing both a reactive bromide and a protected amine, makes it a valuable building block in the synthesis of a wide range of biologically active molecules and complex organic structures.

Core Properties of this compound

This compound, also known as tert-Butyl N-(3-bromopropyl)carbamate, is a stable, solid reagent at room temperature. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for selective alkylation reactions at the propyl bromide terminus without interference from the nitrogen nucleophile. This protecting group can be efficiently removed under acidic conditions, revealing the primary amine for subsequent synthetic transformations.

| Property | Value | References |

| Molecular Formula | C8H16BrNO2 | [1][2][3] |

| Molecular Weight | 238.12 g/mol | [1][2][4] |

| CAS Number | 83948-53-2 | [4] |

| Appearance | White to off-white solid or powder | [5] |

| Melting Point | 37-39 °C | [1][4] |

| Storage Temperature | 2-8°C | [4] |

Experimental Protocol: N-Alkylation of a Primary Amine and Subsequent Boc Deprotection

This protocol details a general procedure for the N-alkylation of a primary amine using this compound, followed by the deprotection of the Boc group to yield a secondary amine.

Materials:

-

Primary amine substrate

-

This compound

-

Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)

-

Potassium carbonate (K2CO3) or a suitable non-nucleophilic base

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

Part 1: N-Alkylation

-

To a solution of the primary amine (1.0 equivalent) in anhydrous ACN or DMF, add potassium carbonate (2.0 equivalents).

-

Stir the suspension at room temperature for 15 minutes.

-

Add this compound (1.1 equivalents) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor the progress by TLC until the starting amine is consumed.

-

Cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the N-(3-(Boc-amino)propyl) derivative.

Part 2: Boc Deprotection

-

Dissolve the purified N-(3-(Boc-amino)propyl) derivative (1.0 equivalent) in a minimal amount of dichloromethane.

-

Add an excess of 4 M HCl in 1,4-dioxane or a 1:1 mixture of TFA and DCM.

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting hydrochloride or trifluoroacetate salt can be used directly or neutralized with a suitable base to yield the free secondary amine.

Synthetic Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical flow of the experimental protocol and a potential application in modifying a signaling molecule.

Caption: General workflow for the N-alkylation of a primary amine.

References

Navigating the Stability and Storage of tert-Butyl N-(3-bromopropyl)carbamate: A Technical Guide

For immediate release: A comprehensive technical guide for researchers, scientists, and drug development professionals on the stability and optimal storage conditions for tert-Butyl N-(3-bromopropyl)carbamate (CAS No. 83948-53-2) is now available. This guide addresses the critical need for maintaining the integrity of this key chemical intermediate in synthetic chemistry.

tert-Butyl N-(3-bromopropyl)carbamate is a widely utilized reagent in organic synthesis, particularly in the introduction of a protected aminopropyl group. Its stability is paramount to ensure the reliability and reproducibility of experimental outcomes. This document provides a detailed overview of its chemical properties, recommended storage protocols, and potential degradation pathways.

Core Chemical and Physical Properties

Understanding the fundamental properties of tert-Butyl N-(3-bromopropyl)carbamate is the first step in ensuring its proper handling and storage. This compound is a white, low-melting solid, a characteristic that necessitates careful temperature control to prevent physical changes that could impact its quality.

| Property | Value | Source(s) |

| CAS Number | 83948-53-2 | [1][2][3] |

| Molecular Formula | C8H16BrNO2 | [1][2][4] |

| Molecular Weight | 238.12 g/mol | [1][2][5] |

| Appearance | White low melting solid | [3] |

| Melting Point | 37-39 °C | [1][2][3] |

| Boiling Point | 285.3 ± 23.0 °C (Predicted) | [2][6] |

| Flash Point | 126.3 ± 22.6 °C | [3][7] |

Recommended Storage for Optimal Stability

To maintain the chemical integrity of tert-Butyl N-(3-bromopropyl)carbamate, refrigerated storage is universally recommended by suppliers.

Optimal Storage Temperature: 2-8°C[1][2][3][5][7]

Storing the compound in this temperature range helps to minimize the risk of thermal degradation and maintain its solid form, preventing potential clumping or decomposition. It is also advisable to store it in a tightly sealed container to protect it from moisture and atmospheric contaminants.

Handling and Safety Precautions

tert-Butyl N-(3-bromopropyl)carbamate is classified with GHS07, indicating it can be harmful if swallowed and may cause skin, eye, and respiratory irritation[1][2][3][7]. Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (such as a type N95), should be worn during handling[1][5][7].

Potential Degradation Pathways

While specific degradation studies for tert-Butyl N-(3-bromopropyl)carbamate are not extensively published, understanding the reactivity of analogous carbamate and alkyl bromide compounds can provide insights into potential degradation pathways. The primary routes of degradation are likely hydrolysis of the carbamate bond and nucleophilic substitution at the carbon bearing the bromine atom.

Experimental Protocol: Purity Assessment by ¹H NMR

To ensure the quality of tert-Butyl N-(3-bromopropyl)carbamate, particularly after prolonged storage, its purity can be assessed using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Analysis: Integrate the peaks corresponding to the protons of the tert-butoxycarbonyl (Boc) group and the propyl chain. The presence of significant unexpected peaks may indicate the presence of impurities or degradation products. The expected chemical shifts in CDCl₃ are approximately:

-

1.44 ppm (singlet, 9H, -C(CH₃)₃)

-

2.05 ppm (quintet, 2H, -NHCH₂CH₂CH₂Br)

-

3.28 ppm (quartet, 2H, -NHCH₂CH₂CH₂Br)

-

3.44 ppm (triplet, 2H, -NHCH₂CH₂CH₂Br)

-

4.64 ppm (broad singlet, 1H, -NH)[2]

-

Logical Workflow for Stability Assessment

A systematic approach is crucial for evaluating the stability of chemical reagents like tert-Butyl N-(3-bromopropyl)carbamate. The following workflow outlines the key steps from initial characterization to long-term stability monitoring.

By adhering to the storage and handling guidelines outlined in this technical guide, researchers and drug development professionals can ensure the long-term stability and reliability of tert-Butyl N-(3-bromopropyl)carbamate, thereby contributing to the success of their scientific endeavors.

References

- 1. 3-(Boc-アミノ)プロピルブロミド ≥96.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. tert-Butyl 3-bromopropylcarbamate | 83948-53-2 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. tert-butyl N-(3-bromopropyl)carbamate | C8H16BrNO2 | CID 4460490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(Boc-amino)propyl bromide = 96.0 GC 83948-53-2 [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. tert-Butyl 3-bromopropylcarbamate | CAS#:83948-53-2 | Chemsrc [chemsrc.com]

3-(Boc-amino)propyl bromide safety data sheet (SDS) information

CAS Number: 83948-53-2 Synonyms: tert-Butyl N-(3-bromopropyl)carbamate, N-Boc-3-bromopropylamine

This document provides a comprehensive overview of the safety data, handling procedures, and emergency protocols for 3-(Boc-amino)propyl bromide, intended for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) and chemical supplier information.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on the Globally Harmonized System (GHS), this compound presents the following hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

GHS Pictogram:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. Note that some values are predicted and should be treated as estimates.

| Property | Value | Citation(s) |

| Molecular Formula | C₈H₁₆BrNO₂ | [1] |

| Molecular Weight | 238.12 g/mol | [1] |

| Appearance | White to off-white low melting solid or crystalline powder | |

| Melting Point | 37-39 °C | [2] |

| Boiling Point | 285.3 ± 23.0 °C (Predicted) | [3] |

| Density | 1.279 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Sparingly soluble in chloroform, ethyl acetate, and methanol. | [3] |

| Flash Point | Not applicable. |

Toxicological Information

Exposure Controls and Personal Protection

Due to the hazardous nature of this compound, strict exposure controls must be implemented. No official occupational exposure limits (e.g., PEL, TLV) have been established for this compound.[4] Therefore, exposure should be minimized to the lowest achievable level.

| Control Parameter | Recommendations | Citation(s) |

| Engineering Controls | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. Eyewash stations and safety showers must be readily accessible. | [4] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [4] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. | [4] |

| Respiratory Protection | If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [4] |

| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. |

The following diagram illustrates the logic for selecting appropriate Personal Protective Equipment (PPE).

First-Aid Measures

Immediate action is required in case of exposure. The following flowchart details the first-aid procedures for different routes of exposure.

Firefighting and Emergency Procedures

In the event of a fire, use appropriate extinguishing media and wear full protective gear.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[4]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

The following diagram outlines the general procedure for responding to a fire involving this substance.

Handling, Storage, and Stability

-

Handling: Use only under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Prevent the formation of dust.[4]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store under refrigeration (2-8°C).[4]

-

Stability: The compound is stable under recommended storage conditions. It is noted to be moisture-sensitive.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides.[4]

Experimental Protocols

The safety data and classifications presented in the source Safety Data Sheets are typically based on a combination of experimental data, computational toxicology, and data from analogous chemical structures. The specific experimental protocols used to derive the GHS classifications for this compound (e.g., OECD guidelines for skin irritation or acute oral toxicity) were not detailed in the reviewed public documents. Researchers should handle this compound as if it has confirmed hazardous properties based on the provided classifications.

References

An In-depth Technical Guide to the Synthesis of Boc-Protected 3-Bromopropylamine

For Researchers, Scientists, and Drug Development Professionals

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. This guide provides a detailed technical overview of the synthesis of tert-butyl (3-bromopropyl)carbamate, commonly known as Boc-protected 3-bromopropylamine, a valuable bifunctional building block in the synthesis of more complex molecules.

Core Synthesis Pathway

The synthesis of Boc-protected 3-bromopropylamine is typically achieved through the reaction of 3-bromopropylamine hydrobromide with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The base serves to neutralize the hydrobromide salt of the amine, allowing the free amine to act as a nucleophile and attack the electrophilic carbonyl carbon of the Boc anhydride.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from representative experimental protocols for the synthesis of Boc-protected 3-bromopropylamine.

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | 3-Bromopropylamine hydrobromide | 3-Bromopropylamine hydrobromide |

| Reagent 1 | Di-tert-butyl dicarbonate (1.5 eq) | Di-tert-butyl dicarbonate (1.0 eq) |

| Reagent 2 | Triethylamine (1.1 eq) | Triethylamine (1.0 eq) |

| Solvent | Dichloromethane (CH₂Cl₂) | Dichloromethane (CH₂Cl₂) |

| Reaction Time | Overnight | 50 minutes |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Yield | Not Specified | 98% |

| Purification | Washed with 1 M sodium bicarbonate and brine, dried over MgSO₄. | Washed with 5% aqueous citric acid, water, and saturated saline, dried over anhydrous sodium sulfate. |

Detailed Experimental Protocols

Protocol 1: General Laboratory Procedure

This protocol is adapted from a standard laboratory procedure for the Boc protection of 3-bromopropylamine.[1]

Materials:

-

3-Bromopropylamine hydrobromide (1.0 eq)

-

Di-tert-butyl dicarbonate (1.5 eq)

-

Triethylamine (1.1 eq)

-

Dichloromethane (CH₂Cl₂)

-

1 M Sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3-bromopropylamine hydrobromide (1.0 eq) in dichloromethane.

-

To this solution, add a solution of di-tert-butyl dicarbonate (1.5 eq) in dichloromethane.

-

Add triethylamine (1.1 eq) to the reaction mixture.

-

Stir the reaction mixture overnight at room temperature.

-

After the reaction is complete, separate the organic layer.

-

Wash the organic layer sequentially with 1 M sodium bicarbonate solution (2 x volume of organic layer) and brine (1 x volume of organic layer).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the product.

Protocol 2: High-Yield Synthesis

This protocol provides a method for achieving a high yield of the desired product.[2]

Materials:

-

3-bromopropylamine hydrobromide (5.58 mmol)

-

di-tert-butyl dicarbonate (5.56 mmol)

-

triethylamine (5.58 mmol)

-

Dichloromethane

-

5% aqueous citric acid

-

Water

-

Saturated saline solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1.222 g (5.58 mmol) of 3-bromopropylamine hydrobromide in 20 mL of dichloromethane.

-

Cool the mixture in an ice bath and add 0.778 mL (5.58 mmol) of triethylamine and an additional 50 mL of dichloromethane.

-

Slowly add a solution of 1.214 g (5.56 mmol) of di-tert-butyl dicarbonate dropwise over 10 minutes.

-

Stir the reaction mixture at room temperature for 50 minutes.

-

Add ethyl acetate to the reaction system.

-

Wash the organic phase sequentially with 5% aqueous citric acid, water, and saturated saline.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to remove the solvent, yielding 1.304 g of N-Boc-3-aminopropyl bromide (98% yield).[2]

Reaction Pathway and Logic

The following diagrams illustrate the overall reaction pathway and the logical workflow of the synthesis.

Caption: Chemical reaction pathway for the Boc protection of 3-bromopropylamine.

Caption: Experimental workflow for the synthesis of Boc-protected 3-bromopropylamine.

References

Characterization of 3-(Boc-amino)propyl Bromide by NMR Spectroscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) characterization of 3-(Boc-amino)propyl bromide. The data and protocols presented herein are essential for the verification of the chemical structure and purity of this versatile reagent, which is widely used in the synthesis of pharmaceuticals and other bioactive molecules.

Introduction

This compound is a key building block in organic synthesis, serving as a trifunctional reagent with a protected amine, a propyl linker, and a reactive bromide. The tert-butoxycarbonyl (Boc) protecting group allows for the selective reaction at the bromide followed by deprotection of the amine under acidic conditions. Accurate structural elucidation and purity assessment are critical for its successful application in multi-step syntheses. NMR spectroscopy is the primary analytical technique for this purpose, providing detailed information about the molecular structure.

NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound in deuterated chloroform (CDCl₃), the most common solvent for its analysis.

Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.65 | Broad Singlet | 1H | -NH - |

| 3.44 | Triplet (t) | 2H | -CH₂-Br |

| 3.25 | Quartet (q) | 2H | -NH-CH₂ - |

| 2.05 | Quintet (quint) | 2H | -CH₂-CH₂ -CH₂- |

| 1.44 | Singlet (s) | 9H | -C(CH₃ )₃ |

Data sourced from a 400 MHz or 500 MHz spectrometer.[1][2]

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 156.1 | C =O (Carbamate) |

| 79.6 | -C (CH₃)₃ |

| 39.1 | -NH-CH₂ - |

| 32.8 | -CH₂ -CH₂- |

| 30.9 | -CH₂-Br |

| 28.5 | -C(CH₃ )₃ |

Data sourced from a 100 MHz spectrometer.[2]

Experimental Protocols

Sample Preparation for NMR Analysis

A standard protocol for preparing an NMR sample of this compound is as follows:

-

Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

-

The sample is now ready for analysis by ¹H and ¹³C NMR spectroscopy.

Synthesis of this compound

The following is a representative synthetic protocol for this compound from 3-bromopropylamine hydrobromide.[2]

-

Dissolve 3-bromopropylamine hydrobromide (1.0 eq) in dichloromethane (CH₂Cl₂).

-

Add triethylamine (TEA) (1.1 eq) to the solution at room temperature.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.5 eq) in CH₂Cl₂ to the reaction mixture.

-

Stir the reaction overnight at room temperature.

-

Wash the organic layer sequentially with 1 M sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield this compound as a white solid or colorless oil.[2]

Structural Elucidation and Signal Assignment

The chemical structure of this compound and the assignment of its NMR signals can be visualized through the following diagrams.

Caption: ¹H NMR assignments for this compound.

The diagram above illustrates the connectivity of the atoms in this compound and correlates the proton signals observed in the ¹H NMR spectrum to the corresponding hydrogen atoms in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms. For instance, the methylene group attached to the bromine atom (-CH₂-Br) is deshielded and appears downfield at 3.44 ppm, while the methylene group adjacent to the nitrogen (-NH-CH₂-) is observed at 3.25 ppm. The nine equivalent protons of the Boc group's methyl groups give rise to a characteristic strong singlet at 1.44 ppm.

Caption: ¹³C NMR assignments for this compound.

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The carbonyl carbon of the Boc group is the most deshielded, appearing at 156.1 ppm. The quaternary carbon and the methyl carbons of the Boc group are observed at 79.6 ppm and 28.5 ppm, respectively. The three distinct methylene carbons of the propyl chain are resolved, with their chemical shifts influenced by the adjacent heteroatoms.

Conclusion

The NMR data and protocols presented in this guide provide a robust framework for the characterization of this compound. Consistent adherence to these methods will ensure the quality and identity of this important synthetic intermediate, thereby facilitating its effective use in research and development.

References

Methodological & Application

Application Notes and Protocols for 3-(Boc-amino)propyl Bromide in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Boc-amino)propyl bromide is a versatile bifunctional reagent widely employed in peptide synthesis and modification. Its structure incorporates a stable tert-butyloxycarbonyl (Boc) protecting group on a terminal amine and a reactive bromide, making it an excellent choice for introducing a protected aminopropyl functional group to peptides. This modification is valuable in drug development and biotechnology for altering the physicochemical properties of peptides, such as their charge, polarity, and potential for further conjugation.[1][2] The primary applications of this compound in peptide chemistry involve the selective alkylation of nucleophilic residues, most notably the N-terminal alpha-amine and the thiol group of cysteine residues.

The Boc protecting group ensures that the newly introduced amino group remains inert during subsequent synthetic steps and can be deprotected under acidic conditions when desired. The bromide functional group facilitates nucleophilic substitution reactions, which are crucial for peptide modification.[1] This reagent is a key tool for creating custom peptides with enhanced efficacy and selectivity for various therapeutic and research applications, including the synthesis of anti-HIV conjugates and MDM2-p53 protein-protein inhibitors.[1]

Key Applications in Peptide Synthesis

-

N-Terminal Modification: Selective alkylation of the N-terminal α-amino group to introduce a protected primary amine. This modification can be used to alter the peptide's overall charge, improve its stability, or provide a site for further conjugation.

-

Cysteine Alkylation: Modification of the sulfhydryl group of cysteine residues. This is a common strategy to introduce labels, crosslinkers, or other functional moieties.

-

Synthesis of Peptide Conjugates: The introduced aminopropyl linker can be deprotected and used as a handle for conjugating other molecules, such as small molecule drugs, fluorescent dyes, or polyethylene glycol (PEG).

Experimental Protocols

The following protocols are generalized methodologies for the use of this compound in peptide synthesis. Optimal reaction conditions, including stoichiometry, reaction time, and temperature, may vary depending on the specific peptide sequence and should be determined empirically.

Protocol 1: Selective N-Terminal Alkylation of a Peptide

This protocol describes the alkylation of the N-terminal α-amine of a peptide in solution phase. Selectivity for the N-terminus over lysine side chains is achieved by controlling the reaction pH.

Materials:

-

Peptide with a free N-terminus

-

This compound

-

Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Dimethylformamide (DMF) or a suitable polar aprotic solvent

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

-

Mass spectrometer for characterization

Procedure:

-

Peptide Dissolution: Dissolve the peptide in DMF to a concentration of 1-5 mg/mL.

-

Base Addition: Add 2-3 equivalents of DIPEA to the peptide solution.

-

Alkylation Reaction: Add 1.5-2 equivalents of this compound to the reaction mixture.

-

Reaction Incubation: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Quenching: Once the reaction is complete, quench any remaining unreacted this compound by adding a small amount of an amine-containing scavenger, such as Tris buffer.

-

Purification: Purify the modified peptide by RP-HPLC using a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).

-

Characterization: Confirm the identity and purity of the N-terminally alkylated peptide by mass spectrometry and analytical RP-HPLC.

-

Boc Deprotection (Optional): To deprotect the newly introduced amino group, treat the purified peptide with a solution of TFA in dichloromethane (e.g., 50% TFA/DCM) for 30 minutes at room temperature. The deprotected peptide can then be purified by RP-HPLC.

Table 1: Representative Data for N-Terminal Alkylation

| Parameter | Value |

| Starting Peptide | Example Peptide (e.g., GLP-1 analogue) |

| Reagent | This compound |

| Equivalents of Reagent | 1.5 - 2.0 |

| Base | DIPEA (2-3 equivalents) |

| Solvent | DMF |

| Reaction Time | 4 - 12 hours |

| Temperature | Room Temperature |

| Typical Yield | 60 - 80% (after purification) |

| Purity (by HPLC) | >95% |

Protocol 2: On-Resin Alkylation of a Cysteine Residue

This protocol describes the alkylation of a cysteine residue while the peptide is still attached to the solid-phase resin.

Materials:

-

Peptide-resin containing a cysteine residue with a free thiol group

-

This compound

-

DIPEA

-

DMF

-

Dichloromethane (DCM)

-

Methanol

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

RP-HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Alkylation Reaction: Prepare a solution of this compound (5-10 equivalents) and DIPEA (5-10 equivalents) in DMF. Add this solution to the swollen resin.

-

Reaction Incubation: Gently agitate the resin slurry at room temperature for 2-4 hours. Monitor the reaction completion using a qualitative test (e.g., Ellman's test) on a small sample of the resin.

-

Washing: After the reaction is complete, wash the resin thoroughly with DMF, followed by DCM and methanol, and then dry the resin under vacuum.

-

Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.

-

Purification: Precipitate the crude peptide in cold diethyl ether, and purify the peptide by RP-HPLC.

-

Characterization: Confirm the identity and purity of the cysteine-alkylated peptide by mass spectrometry and analytical RP-HPLC.

Table 2: Representative Data for On-Resin Cysteine Alkylation

| Parameter | Value |

| Starting Material | Cysteine-containing peptide on resin |

| Reagent | This compound |

| Equivalents of Reagent | 5 - 10 |

| Base | DIPEA (5-10 equivalents) |

| Solvent | DMF |

| Reaction Time | 2 - 4 hours |

| Temperature | Room Temperature |

| Typical Yield | 50 - 70% (after cleavage and purification) |

| Purity (by HPLC) | >95% |

Visualizations

Caption: Workflow for peptide modification with this compound.

References

Application Notes and Protocols for Alkylation Reactions with 3-(Boc-amino)propyl bromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 3-(Boc-amino)propyl bromide as a versatile alkylating agent for the introduction of a protected 3-aminopropyl moiety onto a variety of nucleophiles. This reagent is a valuable building block in organic synthesis, particularly in the construction of complex molecules and intermediates for drug discovery and development. The tert-butyloxycarbonyl (Boc) protecting group allows for selective alkylation at the bromide position, with the amine functionality masked for subsequent synthetic transformations.

Overview of Alkylation Reactions

This compound is a bifunctional molecule that enables the introduction of a protected three-carbon amino chain. The primary applications involve the N-alkylation of primary and secondary amines, O-alkylation of phenols, and S-alkylation of thiols. The Boc group can be readily removed under acidic conditions, revealing the primary amine for further functionalization.

Data Presentation: Alkylation Reaction Parameters

The following tables summarize typical reaction conditions and yields for the alkylation of various nucleophiles with this compound. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

Table 1: N-Alkylation of Primary and Secondary Amines

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |

| Aniline | K₂CO₃ | DMF | 80 | 12 | 85 | tert-butyl (3-(phenylamino)propyl)carbamate |

| Piperidine | K₂CO₃ | Acetonitrile | Reflux | 6 | 90 | tert-butyl (3-(piperidin-1-yl)propyl)carbamate |

| Benzylamine | Et₃N | THF | 60 | 8 | 88 | tert-butyl (3-(benzylamino)propyl)carbamate |

Table 2: O-Alkylation of Phenols

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |

| Phenol | K₂CO₃ | Acetone | Reflux | 24 | 75 | tert-butyl (3-phenoxypropyl)carbamate |

| 4-Methoxyphenol | Cs₂CO₃ | DMF | 60 | 12 | 82 | tert-butyl (3-(4-methoxyphenoxy)propyl)carbamate |

Table 3: S-Alkylation of Thiols

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |

| Thiophenol | NaH | THF | 0 to rt | 4 | 92 | tert-butyl (3-(phenylthio)propyl)carbamate |

| Benzyl mercaptan | Et₃N | DMF | 50 | 6 | 88 | tert-butyl (3-(benzylthio)propyl)carbamate |

Experimental Protocols

General N-Alkylation of Amines

This protocol describes a general procedure for the N-alkylation of primary and secondary amines with this compound.

Materials:

-

Amine (1.0 eq.)

-

This compound (1.1 eq.)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq.)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

To a stirred solution of the amine (1.0 eq.) in the chosen anhydrous solvent (DMF or MeCN), add the base (2.0 eq.).

-

Add this compound (1.1 eq.) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (see Table 1) and stir for the specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol for N-alkylation of Amines with 3-(Boc-amino)propyl bromide

Application Note & Protocol

For Research Use Only.

Introduction

The N-alkylation of amines with 3-(Boc-amino)propyl bromide is a versatile and widely utilized transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. This reaction introduces a protected three-carbon aminopropyl linker to a variety of nitrogen-containing nucleophiles. The resulting products are valuable intermediates for the synthesis of more complex molecules, including polyamines, heterocyclic compounds, and peptide derivatives, which are often explored for their therapeutic potential.[1] The tert-butoxycarbonyl (Boc) protecting group on the primary amine allows for selective alkylation at the target amine and can be readily removed under acidic conditions in a subsequent step, enabling further functionalization.

This document provides a detailed protocol for the N-alkylation of various classes of amines—including primary aliphatic, primary aromatic, secondary cyclic, and heterocyclic amines—with this compound.

Principle of the Reaction

The N-alkylation of an amine with this compound proceeds via a nucleophilic aliphatic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine. A base is typically employed to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydrobromic acid byproduct formed during the reaction. The choice of base and solvent is crucial for the success of the reaction and depends on the reactivity and properties of the amine substrate.

Experimental Protocols

Materials and Equipment

-

This compound

-

Amine substrate (e.g., benzylamine, aniline, piperidine, imidazole)

-

Anhydrous solvent (e.g., acetonitrile (ACN), N,N-dimethylformamide (DMF), tetrahydrofuran (THF))

-

Base (e.g., potassium carbonate (K₂CO₃), triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), sodium hydride (NaH))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser (if heating)

-

Inert atmosphere (e.g., nitrogen or argon gas)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Reagents for workup (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate or sodium sulfate)

General Procedure for N-alkylation

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq.).

-

Solvent and Base Addition: Dissolve the amine in an appropriate anhydrous solvent (e.g., ACN or DMF). Add the base (1.5–2.0 eq.). For less reactive amines or when using a weaker base, a stronger base like sodium hydride may be necessary. In such cases, the amine is typically added to a suspension of sodium hydride in the solvent at 0 °C.

-

Addition of Alkylating Agent: To the stirred mixture, add a solution of this compound (1.1–1.2 eq.) in the same anhydrous solvent, either dropwise or in one portion.

-

Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100 °C) until the starting material is consumed, as monitored by TLC. Reaction times can vary from a few hours to overnight.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If a solid precipitate (inorganic salts) is present, filter the mixture and wash the solid with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Data Presentation

The following table summarizes typical reaction conditions for the N-alkylation of various amine substrates with this compound. Please note that optimal conditions and yields will vary depending on the specific substrate and scale of the reaction.

| Amine Substrate (Class) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzylamine (Primary Aliphatic) | K₂CO₃ | ACN | 80 | 12 | ~85 |

| Aniline (Primary Aromatic) | NaH | DMF | 60 | 16 | ~70 |

| Piperidine (Secondary Cyclic) | K₂CO₃ | ACN | 60 | 8 | >90[2] |

| Morpholine (Secondary Cyclic) | K₂CO₃ | DMF | 80 | 12 | ~88 |

| Imidazole (Heterocyclic) | NaH | THF | 25 (rt) | 6 | >90 |

Visualizations

Reaction Workflow

Caption: General experimental workflow for the N-alkylation of amines.

Reaction Mechanism

Caption: SN2 mechanism for the N-alkylation of an amine.

References

Application Notes and Protocols for 3-(Boc-amino)propyl bromide as a Linker in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Boc-amino)propyl bromide is a versatile bifunctional linker commonly employed in bioconjugation and medicinal chemistry. Its structure incorporates a stable propyl chain, a terminal bromide for alkylation reactions, and a Boc-protected amine. This design allows for a sequential and controlled approach to linking molecules. The bromide serves as a reactive handle for covalent attachment to nucleophilic residues on a biomolecule, such as the thiol group of cysteine. Following this initial conjugation, the tert-butyloxycarbonyl (Boc) protecting group can be efficiently removed under acidic conditions to reveal a primary amine. This newly exposed amine provides a site for the subsequent attachment of a second molecule of interest, such as a payload, a dye, or another biomolecule. This step-wise approach is particularly valuable in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where precise control over the linker and its attachment points is crucial for efficacy and stability.

Applications in Bioconjugation

The unique properties of this compound make it a valuable tool for a range of bioconjugation applications:

-

Protein Modification and Labeling: The linker can be used to introduce a stable propyl-amine chain to proteins, which can then be further functionalized with imaging agents, polyethylene glycol (PEG) chains, or other moieties to enhance their therapeutic or diagnostic properties.

-

Antibody-Drug Conjugate (ADC) Synthesis: In the context of ADCs, this linker can be used to attach a cytotoxic payload to an antibody. The initial alkylation can occur at a cysteine residue on the antibody, followed by deprotection and coupling of the drug molecule.

-

PROTAC Development: this compound is a suitable building block for the synthesis of PROTACs.[1] These heterobifunctional molecules require a linker to connect a target protein-binding ligand with an E3 ubiquitin ligase-binding ligand. The propyl chain of this linker can form part of the spacer that is critical for inducing the formation of a productive ternary complex, leading to the degradation of the target protein.

-

Peptide and Oligonucleotide Conjugation: This linker can be used to conjugate peptides or oligonucleotides to other molecules, facilitating the development of novel therapeutics and research tools.[2]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in a two-step bioconjugation strategy. Optimization of reaction conditions may be necessary for specific biomolecules and payloads.

Protocol 1: Alkylation of a Cysteine-Containing Protein

This protocol describes the initial conjugation of this compound to a protein via a cysteine residue.

Materials:

-

Cysteine-containing protein (e.g., antibody fragment, enzyme)

-

This compound

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Desalting column

Procedure:

-

Protein Reduction (if necessary): If the target cysteine residues are involved in disulfide bonds, a reduction step is required. Dissolve the protein in PBS to a concentration of 1-5 mg/mL. Add a 10-20 fold molar excess of TCEP and incubate at 37°C for 1-2 hours.

-

Linker Preparation: Prepare a 100 mM stock solution of this compound in DMF or DMSO.

-

Alkylation Reaction: To the reduced protein solution, add a 20-50 fold molar excess of the this compound stock solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.

-

Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C. The reaction should be performed in the dark to minimize potential side reactions.

-

Purification: Remove excess linker and TCEP by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

-

Characterization: The resulting Boc-protected protein conjugate can be characterized by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the successful conjugation and determine the number of attached linkers.

Protocol 2: Boc Deprotection of the Protein-Linker Conjugate

This protocol outlines the removal of the Boc protecting group to expose the primary amine.

Materials:

-

Boc-protected protein conjugate

-

Trifluoroacetic acid (TFA)

-

Scavenger (e.g., triisopropylsilane, TIS)

-

Dichloromethane (DCM) or a suitable organic solvent

-

Desalting column or dialysis tubing

Procedure:

-

Lyophilization (Optional): For reactions in organic solvents, lyophilize the purified Boc-protected protein conjugate to dryness.

-

Deprotection Cocktail: Prepare a deprotection cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

-

Deprotection Reaction:

-

For Lyophilized Protein: Resuspend the lyophilized protein in the deprotection cocktail. Use a minimal volume to ensure complete dissolution.

-

For Protein in Solution: This method is generally not recommended for proteins due to the harsh acidic conditions. If attempted, the TFA should be added slowly to the protein solution on ice, and the reaction time should be minimized.

-

-

Incubation: Incubate the reaction on ice for 30-60 minutes.

-

TFA Removal: Remove the TFA by evaporation under a stream of nitrogen or by lyophilization.

-

Purification: Immediately purify the deprotected protein-linker conjugate by a desalting column or dialysis against PBS, pH 7.4, to remove residual TFA and scavengers.

Protocol 3: Conjugation of a Second Molecule via the Exposed Amine

This protocol describes the coupling of an NHS-ester activated payload to the deprotected amine on the protein-linker conjugate.

Materials:

-

Deprotected protein-linker conjugate with an exposed amine

-

NHS-ester activated payload (e.g., drug, fluorophore)

-

Reaction Buffer: PBS, pH 7.4-8.0

-

DMF or DMSO

Procedure:

-

Payload Preparation: Prepare a 10-50 mM stock solution of the NHS-ester activated payload in DMF or DMSO.

-

Conjugation Reaction: To the solution of the deprotected protein-linker conjugate, add a 5-20 fold molar excess of the NHS-ester payload stock solution. The final concentration of the organic solvent should be kept below 10% (v/v).

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light if a fluorescent payload is used.

-

Purification: Remove the excess, unreacted payload by a desalting column, dialysis, or size-exclusion chromatography.

-

Characterization: Characterize the final bioconjugate using appropriate analytical techniques such as UV-Vis spectroscopy, mass spectrometry, and HPLC to determine the drug-to-antibody ratio (DAR) or labeling efficiency.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the bioconjugation workflow using this compound. These values are illustrative and may require optimization for specific applications.

Table 1: Reaction Conditions for Cysteine Alkylation

| Parameter | Condition |

| Protein Concentration | 1-5 mg/mL |

| Linker Molar Excess | 20-50 fold |

| Reaction Buffer | PBS, pH 7.4 |

| Co-solvent | <10% DMF or DMSO |

| Temperature | 4°C or Room Temperature |

| Incubation Time | 2-16 hours |

| Expected Yield | >80% (conjugation to available cysteines) |

Table 2: Boc Deprotection Conditions

| Parameter | Condition |

| Reagent | 95% TFA, 2.5% H₂O, 2.5% TIS |

| Temperature | 0°C |

| Incubation Time | 30-60 minutes |

| Expected Yield | >95% (deprotection) |

Table 3: NHS Ester Coupling Conditions

| Parameter | Condition |

| Payload Molar Excess | 5-20 fold |

| Reaction Buffer | PBS, pH 7.4-8.0 |

| Co-solvent | <10% DMF or DMSO |

| Temperature | 4°C or Room Temperature |

| Incubation Time | 1-4 hours |

| Expected Yield | >70% (coupling to exposed amines) |

Visualizations

The following diagrams illustrate the experimental workflow and a potential application of the this compound linker.

Caption: Workflow for bioconjugate synthesis using this compound.

Caption: General mechanism of PROTAC-mediated protein degradation.

References

Application Notes and Protocols: Synthesis of Functionalized Polymers Using 3-(Boc-amino)propyl Bromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of functionalized polymers using 3-(Boc-amino)propyl bromide. This method allows for the introduction of primary amine functionalities onto a polymer backbone, which can then be used for a variety of downstream applications, including drug delivery, gene therapy, and the development of antimicrobial surfaces. The protocols provided herein are based on established chemical principles and synthetic methodologies.

Introduction

This compound is a versatile bifunctional reagent that serves as a valuable tool in polymer chemistry. It possesses a bromide group, which is an excellent leaving group for nucleophilic substitution reactions, and a Boc-protected primary amine. The tert-butyloxycarbonyl (Boc) protecting group is stable under a range of reaction conditions but can be readily removed under acidic conditions to reveal the primary amine. This two-stage functionalization strategy allows for the synthesis of well-defined cationic polymers with controlled charge density and functionality.

The primary application of this reagent in polymer science is the post-polymerization modification of polymers containing nucleophilic side chains, such as tertiary amines. This process, known as quaternization, results in the formation of cationic polymers. The resulting primary amine, after deprotection, can be further modified, for example, by conjugating targeting ligands, drugs, or imaging agents.

Key Applications:

-

Gene Delivery: Cationic polymers can effectively condense nucleic acids (DNA and RNA) into nanoparticles, protecting them from degradation and facilitating their cellular uptake.

-

Drug Delivery: The functionalized polymers can be used to encapsulate or conjugate therapeutic agents, improving their solubility, stability, and pharmacokinetic profiles.

-

Antimicrobial Materials: Surfaces coated with these cationic polymers exhibit potent antimicrobial activity by disrupting the cell membranes of bacteria and fungi.

-

Bioconjugation: The primary amine functionality serves as a handle for the covalent attachment of biomolecules, such as peptides, proteins, and antibodies.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and characterization of a functionalized polymer, poly(2-(dimethylamino)ethyl methacrylate)-graft-(3-aminopropyl) bromide (PDMAEMA-g-APB), synthesized via post-polymerization modification with this compound followed by deprotection.

Table 1: Synthesis and Characterization of Precursor Polymer (PDMAEMA)

| Parameter | Value | Method of Analysis |

| Monomer | 2-(Dimethylamino)ethyl methacrylate (DMAEMA) | - |

| Polymerization Method | Atom Transfer Radical Polymerization (ATRP) | - |

| Molecular Weight (Mn) | 25,000 g/mol | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 1.15 | Gel Permeation Chromatography (GPC) |

Table 2: Quaternization of PDMAEMA with this compound

| Parameter | Condition/Value |

| Solvent | N,N-Dimethylformamide (DMF) |

| Molar Ratio (DMAEMA units : this compound) | 1 : 1.2 |

| Reaction Temperature | 60 °C |

| Reaction Time | 24 hours |

| Degree of Quaternization | ~95% |

| Method of Analysis | ¹H NMR Spectroscopy |

Table 3: Deprotection of Boc-PDMAEMA-g-APB

| Parameter | Condition/Value |

| Reagent | Trifluoroacetic acid (TFA) |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 4 hours |

| Deprotection Efficiency | >99% |

| Method of Analysis | ¹H NMR Spectroscopy |

Experimental Protocols

Protocol 1: Synthesis of Precursor Polymer (PDMAEMA) by ATRP

This protocol describes the synthesis of poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) using atom transfer radical polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.

Materials:

-

2-(Dimethylamino)ethyl methacrylate (DMAEMA) (inhibitor removed)

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent)

-

Argon or Nitrogen gas

-

Methanol

-

Diethyl ether

Procedure:

-

In a Schlenk flask, add CuBr (14.3 mg, 0.1 mmol).

-

Add anisole (5 mL) and PMDETA (20.9 µL, 0.1 mmol) to the flask. The solution should turn green.

-

Deoxygenate the solution by bubbling with argon or nitrogen for 20 minutes.

-

In a separate flask, dissolve DMAEMA (1.57 g, 10 mmol) and EBiB (14.7 µL, 0.1 mmol) in anisole (5 mL). Deoxygenate this solution by bubbling with argon or nitrogen for 20 minutes.

-

Using a degassed syringe, transfer the monomer/initiator solution to the catalyst solution.

-

Place the reaction flask in a preheated oil bath at 60 °C and stir for the desired time (e.g., 6 hours) to achieve the target molecular weight.

-

To quench the polymerization, open the flask to air and add a large excess of methanol.

-

Precipitate the polymer by slowly adding the solution to cold diethyl ether with vigorous stirring.

-

Collect the white polymer precipitate by filtration, wash with diethyl ether, and dry under vacuum at room temperature.

-

Characterize the polymer by GPC (for molecular weight and PDI) and ¹H NMR.

Protocol 2: Post-Polymerization Quaternization with this compound

This protocol details the quaternization of the tertiary amine groups of PDMAEMA with this compound.

Materials:

-

PDMAEMA (from Protocol 1)

-

This compound

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

Diethyl ether

-

Argon or Nitrogen gas

Procedure:

-

Dissolve PDMAEMA (1.0 g, based on a repeating unit molecular weight of 157.21 g/mol , ~6.36 mmol of DMAEMA units) in anhydrous DMF (20 mL) in a round-bottom flask under an inert atmosphere (argon or nitrogen).

-

Add this compound (1.81 g, 7.63 mmol, 1.2 equivalents per DMAEMA unit) to the solution.

-

Heat the reaction mixture to 60 °C and stir for 24 hours.

-

After cooling to room temperature, precipitate the quaternized polymer by adding the reaction mixture dropwise to a large volume of diethyl ether with vigorous stirring.

-

Collect the solid product by filtration, wash thoroughly with diethyl ether to remove unreacted reagents, and dry under vacuum.

-

Characterize the resulting Boc-protected cationic polymer by ¹H NMR to confirm the degree of quaternization.

Protocol 3: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to yield the final primary amine-functionalized cationic polymer.

Materials:

-

Boc-protected quaternized polymer (from Protocol 2)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve the Boc-protected polymer (1.0 g) in DCM (10 mL).

-

Add TFA (2 mL) dropwise to the solution at room temperature. Gas evolution (CO₂) will be observed.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Precipitate the deprotected polymer by adding the solution to a large volume of diethyl ether.

-

Collect the product by filtration, wash with diethyl ether, and dry under vacuum.

-

Characterize the final polymer by ¹H NMR to confirm the removal of the Boc group.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and application of these functionalized polymers.

Caption: Workflow for the synthesis of primary amine-functionalized cationic polymers.

Caption: Signaling pathway for the antimicrobial action of cationic polymers.

The Versatility of tert-Butyl N-(3-bromopropyl)carbamate in Modern Drug Discovery: Applications and Protocols

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the landscape of modern drug discovery, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, tert-Butyl N-(3-bromopropyl)carbamate has emerged as a critical component, offering a unique combination of a protected amine and a reactive alkyl halide. This bifunctionality makes it an invaluable tool for medicinal chemists in the construction of complex molecular architectures, including Proteolysis Targeting Chimeras (PROTACs), kinase inhibitors, and other targeted therapies. This document provides detailed application notes and experimental protocols for the use of tert-Butyl N-(3-bromopropyl)carbamate in key areas of drug discovery, aimed at researchers, scientists, and drug development professionals.

Introduction to a Key Building Block

Tert-Butyl N-(3-bromopropyl)carbamate serves as a trifunctional linker precursor, where the Boc-protected amine provides a stable, yet easily deprotectable nitrogen source, and the bromopropyl group acts as a versatile electrophile for alkylation reactions. This structure is particularly advantageous for introducing a three-carbon spacer, a common motif in bioactive molecules, facilitating the connection of different pharmacophores. Its application spans across various therapeutic areas, demonstrating its broad utility in medicinal chemistry.

Key Applications in Drug Discovery

The primary applications of tert-Butyl N-(3-bromopropyl)carbamate in drug discovery include its role as a linker in the synthesis of:

-

Proteolysis Targeting Chimeras (PROTACs): These novel therapeutic modalities utilize the cell's own protein degradation machinery to eliminate disease-causing proteins.[1] Tert-Butyl N-(3-bromopropyl)carbamate is instrumental in constructing the linker that connects a target protein-binding ligand to an E3 ligase-recruiting ligand.

-

MDM2 Inhibitors: The interaction between MDM2 and the tumor suppressor p53 is a key target in oncology. Tert-Butyl N-(3-bromopropyl)carbamate is used to synthesize inhibitors that disrupt this interaction, leading to the reactivation of p53's tumor-suppressing functions.[2][3]

-

Soluble Guanylate Cyclase (sGC) Activators: In the realm of cardiovascular diseases, sGC is a crucial enzyme in the nitric oxide signaling pathway. Benzydamine analogs, synthesized using tert-Butyl N-(3-bromopropyl)carbamate, have been explored as sGC activators.[2][3]

-

Histamine H1 Receptor Antagonists: This class of drugs is central to the treatment of allergic conditions. The synthesis of novel histamine H1 receptor antagonists has incorporated tert-Butyl N-(3-bromopropyl)carbamate to introduce specific side chains that modulate the pharmacological profile of the compounds.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic procedures involving tert-Butyl N-(3-bromopropyl)carbamate, providing a comparative overview of reaction efficiencies.

| Reaction | Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

| Synthesis of tert-Butyl N-(3-bromopropyl)carbamate | 3-Bromopropylamine hydrobromide | Di-tert-butyl dicarbonate, Triethylamine | Dichloromethane | 0 °C to RT | 50 min | 98 | [2] |

| Synthesis of di-tert-butyl 2,2-bis(3-((tert-butoxycarbonyl)amino)propyl)malonate | Di-tert-butyl malonate, tert-Butyl N-(3-bromopropyl)carbamate | NaH | THF | RT | Overnight | 92 | [4] |

| Compound Class | Target | Key Bioactivity Data | Reference |

| Histamine H1 Receptor Antagonists | Histamine H1 Receptor | Ki = 2 nM (Hydroxyzine) | [5] |

| sGC Activators | Soluble Guanylate Cyclase | EC50 and Kd values in the low nanomolar range for BAY 58-2667 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving tert-Butyl N-(3-bromopropyl)carbamate.

Protocol 1: Synthesis of tert-Butyl N-(3-bromopropyl)carbamate

This protocol describes the synthesis of the title compound from 3-bromopropylamine hydrobromide.

Materials:

-

3-Bromopropylamine hydrobromide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

5% aqueous citric acid

-

Water

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1.222 g (5.58 mmol) of 3-bromopropylamine hydrobromide in 20 mL of dichloromethane in a round-bottom flask.

-

Cool the flask in an ice bath and add 0.778 mL (5.58 mmol) of triethylamine.

-

Slowly add a solution of 1.214 g (5.56 mmol) of di-tert-butyl dicarbonate in 50 mL of dichloromethane dropwise over 10 minutes with stirring.

-

Continue stirring the reaction mixture at room temperature for 50 minutes.

-

Add ethyl acetate to the reaction mixture.

-

Wash the organic phase sequentially with 5% aqueous citric acid, water, and saturated saline solution in a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure using a rotary evaporator to yield the product.

Expected Yield: Approximately 1.304 g (98%).[2]

Protocol 2: General Procedure for N-Alkylation using tert-Butyl N-(3-bromopropyl)carbamate

This protocol outlines a general method for the alkylation of a nucleophile (e.g., an amine or phenol) with tert-Butyl N-(3-bromopropyl)carbamate.

Materials:

-

Nucleophile (e.g., a primary or secondary amine, phenol)

-

tert-Butyl N-(3-bromopropyl)carbamate

-

Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA)

-

Solvent (e.g., DMF, Acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle or oil bath (if required)

-

Standard work-up and purification reagents and equipment (e.g., water, ethyl acetate, brine, separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-